molecular formula C6H9ClO2 B8596170 1-Chloro-2-methylene-3-acetoxypropane

1-Chloro-2-methylene-3-acetoxypropane

Cat. No.: B8596170
M. Wt: 148.59 g/mol
InChI Key: KPLAIUKWZKPIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-methylene-3-acetoxypropane is a chlorinated organic compound characterized by a propane backbone with three distinct functional groups: a chlorine atom at position 1, a methylene (=CH₂) group at position 2, and an acetoxy (OAc) ester group at position 3. Its molecular formula is C₆H₉ClO₂, with a molecular weight of 148.59 g/mol. The compound’s structure (Cl–CH₂–C(=CH₂)–OAc) combines electrophilic (Cl), unsaturated (methylene), and polar (acetoxy) moieties, making it reactive in substitution, addition, and ester hydrolysis reactions.

Properties

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

2-(chloromethyl)prop-2-enyl acetate

InChI

InChI=1S/C6H9ClO2/c1-5(3-7)4-9-6(2)8/h1,3-4H2,2H3

InChI Key

KPLAIUKWZKPIQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=C)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Chloro-2-methylene-3-acetoxypropane with four structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Reactivity
This compound N/A C₆H₉ClO₂ 148.59 Chlorine, methylene, acetoxy Ester hydrolysis, nucleophilic substitution, polymerization initiator (hypothetical)
3-Chloro-1-propene (Allyl chloride) 107-05-1 C₃H₅Cl 76.53 Chlorine, alkene Production of epichlorohydrin, allyl derivatives; SN2 reactions
3-Chloro-2-methyl-1-propene (Methallyl chloride) 563-47-3 C₄H₇Cl 90.55 Chlorine, branched alkene Synthesis of methallyl alcohol, resins; radical-initiated polymerizations
1-Chloro-2-propanone (Chloroacetone) 78-95-5 C₃H₅ClO 92.52 Chlorine, ketone Lachrymator, intermediate in pharmaceuticals; nucleophilic attack at carbonyl
1-Chloro-2-methyl-2-propanol 558-42-9 C₄H₉ClO 108.57 Chlorine, hydroxyl, methyl Surfactant precursor; dehydration to chlorinated alkenes

Physical and Chemical Properties

  • Volatility and Boiling Points: Allyl chloride (BP: 44–46°C) and methallyl chloride (BP: 72–74°C) are volatile due to their low molecular weights and non-polar alkenes. In contrast, this compound’s acetoxy group increases polarity and molecular weight, likely raising its boiling point above 150°C (estimated). Chloroacetone (BP: 119°C) and 1-Chloro-2-methyl-2-propanol (BP: 142°C) align with this trend, where polar groups elevate boiling points .
  • Solubility: The acetoxy group enhances solubility in polar solvents (e.g., acetone, ethyl acetate) compared to allyl/methallyl chlorides, which are more soluble in hydrocarbons. Chloroacetone’s ketone group allows miscibility with alcohols and ethers, while 1-Chloro-2-methyl-2-propanol’s hydroxyl group enables water solubility .
  • Reactivity :

    • Nucleophilic Substitution : Allyl and methallyl chlorides undergo SN2 reactions at the chlorine site. The target compound’s acetoxy group may stabilize adjacent charges, altering substitution kinetics .
    • Hydrolysis : The acetoxy group in this compound is prone to hydrolysis, yielding acetic acid and a chlorinated diol. This contrasts with chloroacetone, which resists hydrolysis due to its electron-withdrawing ketone .
    • Polymerization : Methallyl chloride’s branched alkene participates in radical polymerizations. The target compound’s methylene group may similarly initiate copolymerization but with steric hindrance from the acetoxy group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.